1-(3-Tert-butyl-4-hydroxy-5-methylphenyl)ethanone
Description
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone is an organic compound known for its unique chemical structure and properties It is a derivative of acetophenone, featuring a tert-butyl group, a hydroxyl group, and a methyl group attached to the aromatic ring
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-tert-butyl-4-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(9(2)14)7-11(12(8)15)13(3,4)5/h6-7,15H,1-5H3 |
InChI Key |
UPFKFIIOOUZJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone typically involves the Friedel-Crafts acylation of 3-tert-butyl-4-hydroxy-5-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
3-tert-Butyl-4-hydroxy-5-methylphenol+Acetyl chlorideAlCl33’-t-Butyl-4’-hydroxy-5’-methylacetophenone+HCl
Industrial Production Methods
In an industrial setting, the production of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3’-t-Butyl-4’-hydroxy-5’-methylbenzoic acid.
Reduction: Formation of 3’-t-Butyl-4’-hydroxy-5’-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Hydroxy-3-methylacetophenone: Lacks the tert-butyl group, resulting in different reactivity and properties.
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Contains a sulfur atom, leading to different chemical behavior.
Uniqueness
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the tert-butyl group enhances its steric properties, making it less prone to certain reactions compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
